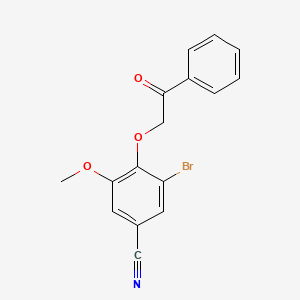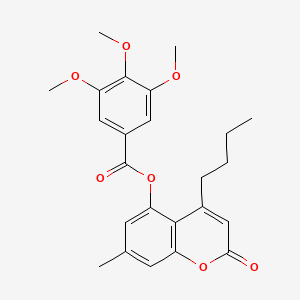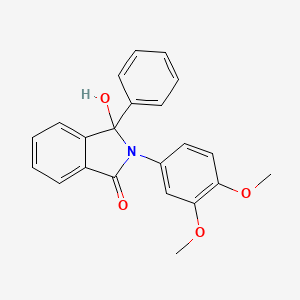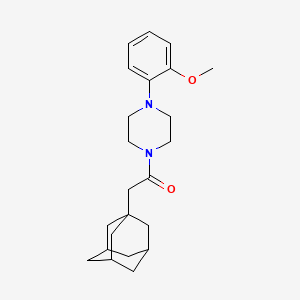
3-bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzonitrile
説明
3-bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzonitrile, also known as BMEB, is a chemical compound that has been widely studied for its potential applications in scientific research. BMEB is a nitrile derivative that contains a bromine atom, a methoxy group, and an oxo-phenylethoxy moiety. This chemical structure makes BMEB a valuable tool for investigating various biochemical and physiological processes.
作用機序
The mechanism of action of 3-bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzonitrile involves its interaction with protein kinases, which are enzymes that regulate various cellular processes by phosphorylating target proteins. This compound selectively binds to protein kinases and undergoes a conformational change upon phosphorylation, leading to the emission of a fluorescent signal that can be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cells, including the inhibition of protein kinase activity, the modulation of intracellular signaling pathways, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for treating various diseases.
実験室実験の利点と制限
One of the main advantages of using 3-bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzonitrile in lab experiments is its high selectivity for protein kinases, which allows for the specific detection and manipulation of kinase activity in cells. However, this compound also has some limitations, such as its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 3-bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzonitrile, including the development of new fluorescent probes based on its chemical structure, the investigation of its potential therapeutic applications in cancer and inflammatory diseases, and the study of its interactions with other cellular proteins and signaling pathways. Overall, this compound is a valuable tool for investigating various biochemical and physiological processes and has the potential to lead to new discoveries in the field of scientific research.
科学的研究の応用
3-bromo-5-methoxy-4-(2-oxo-2-phenylethoxy)benzonitrile has been used in various scientific research studies to investigate its mechanism of action and potential therapeutic applications. One of the most notable applications of this compound is its use as a fluorescent probe for detecting protein kinase activity in cells. This compound has been shown to selectively bind to protein kinases and emit a fluorescent signal upon phosphorylation, making it a valuable tool for studying kinase signaling pathways.
特性
IUPAC Name |
3-bromo-5-methoxy-4-phenacyloxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c1-20-15-8-11(9-18)7-13(17)16(15)21-10-14(19)12-5-3-2-4-6-12/h2-8H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOQCGRIQJJBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Br)OCC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4200216.png)
![1-(2-naphthylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]prolinamide](/img/structure/B4200222.png)

![2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4200236.png)
![3-[2-(2,3-dihydro-1H-inden-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4200239.png)
![N-[2-(2-methoxyphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B4200245.png)
![methyl 2-({[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B4200252.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4200265.png)



![2-[(2-ethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4200303.png)
![3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]benzonitrile](/img/structure/B4200306.png)
![N-(tert-butyl)-2-(4-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4200321.png)